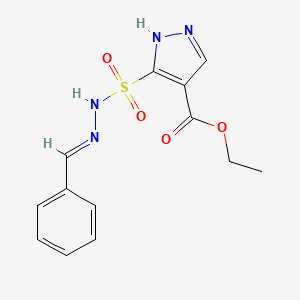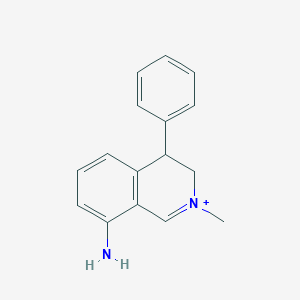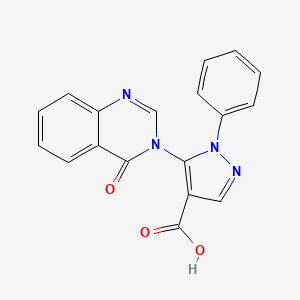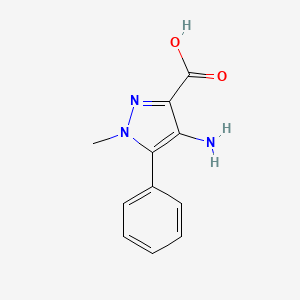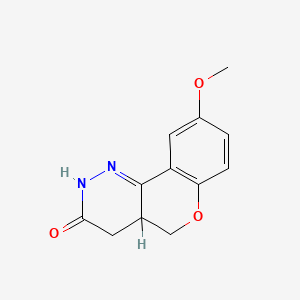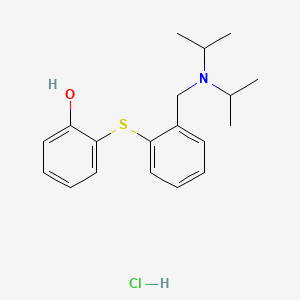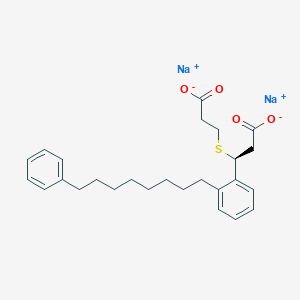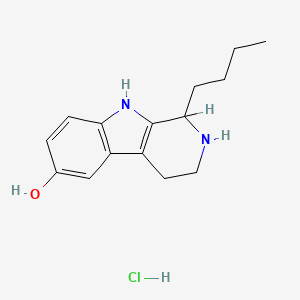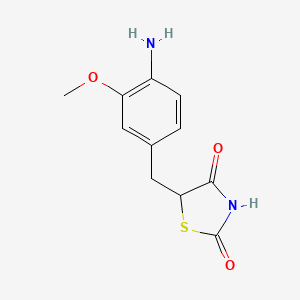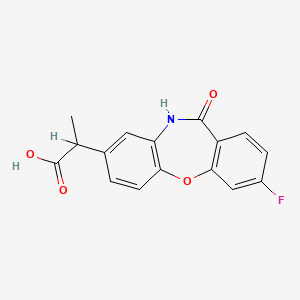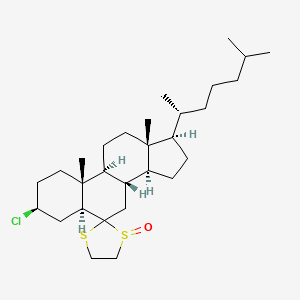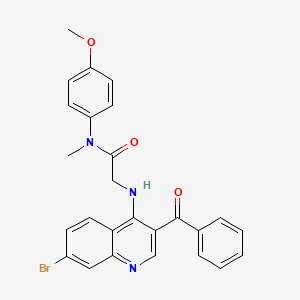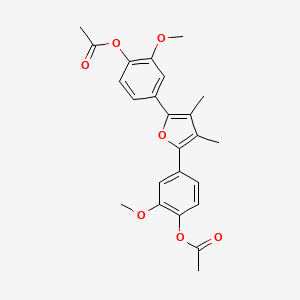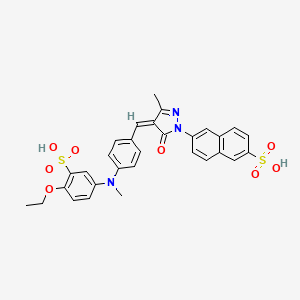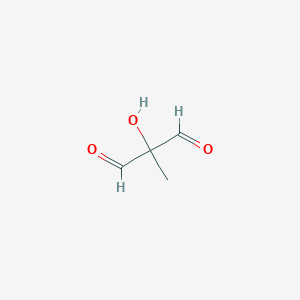
Methylreductone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylreductone is a chemical compound with the molecular formula C4H6O3. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylreductone can be synthesized through various methods. One common approach involves the oxidation of 2-methylnaphthalene or 2-methylnaphthol . Another method includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene . These reactions typically require specific catalysts and controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
Methylreductone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: this compound can be reduced to form simpler compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Methylreductone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Methylreductone exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level . The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Methylreductone can be compared with other similar compounds, such as:
Methotrexate: A folate derivative used in cancer treatment, it has a different mechanism of action and therapeutic use compared to this compound.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other related compounds.
Propiedades
Número CAS |
90980-80-6 |
|---|---|
Fórmula molecular |
C4H6O3 |
Peso molecular |
102.09 g/mol |
Nombre IUPAC |
2-hydroxy-2-methylpropanedial |
InChI |
InChI=1S/C4H6O3/c1-4(7,2-5)3-6/h2-3,7H,1H3 |
Clave InChI |
SQHUBVCIVAIUAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


